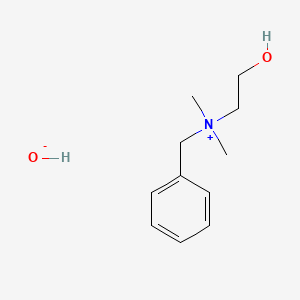

Benzyl(2-hydroxyethyl)dimethylammonium hydroxide

Description

Historical Context of Quaternary Ammonium Compounds

Quaternary ammonium compounds (QACs) emerged as a significant class of biocidal agents following their initial synthesis in 1916 by Jacobs and Heidelberg, who identified their antimicrobial potential. Early QACs featured simple alkyl chains attached to a central nitrogen atom, but their efficacy was limited by poor solubility and stability. A pivotal advancement occurred in 1935, when Domagk demonstrated that attaching lipophilic aliphatic groups to the quaternary nitrogen enhanced biocidal activity. This discovery catalyzed the development of structurally diverse QACs, including benzalkonium chloride (BAC) and didecyldimethyl ammonium chloride (DDAC), which became foundational in industrial and medical disinfection.

Benzyl(2-hydroxyethyl)dimethylammonium hydroxide represents a modern iteration of QACs, incorporating both aromatic and hydroxyalkyl substituents. Its design reflects efforts to balance antimicrobial efficacy with reduced environmental persistence, a priority in 21st-century chemical innovation.

Synonyms and Alternative Nomenclature

The compound is recognized by multiple systematic and trivial names, reflecting its structural complexity and historical nomenclature practices. Key synonyms include:

| Systematic Name | Common Name | CAS Number |

|---|---|---|

| Benzenemethanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, hydroxide | This compound | 33667-47-9 |

| Benzyl-(2-hydroxyethyl)-dimethylazanium;hydroxide | EINECS 251-623-1 | 33667-47-9 |

These names emphasize the compound’s benzyl group, hydroxyethyl substituent, and quaternary ammonium core. The International Union of Pure and Applied Chemistry (IUPAC) name, benzyl-(2-hydroxyethyl)-dimethylazanium;hydroxide, provides a precise description of its molecular architecture.

Classification Within the Quaternary Ammonium Compound Family

QACs are categorized into generations based on their structural evolution and functional enhancements:

- First-generation QACs : Simple alkylbenzyl derivatives (e.g., benzalkonium chloride).

- Second-generation QACs : Substituted benzalkonium compounds with improved stability (e.g., alkyldimethylethylbenzyl ammonium chloride).

- Third-generation QACs : Blends of single-chain and polymeric QACs for synergistic effects.

- Fourth-generation QACs : Twin-chain compounds (e.g., didecyldimethyl ammonium chloride) with enhanced antimicrobial activity.

This compound defies straightforward generational classification due to its hybrid structure. The benzyl group aligns it with first-generation QACs, while the hydroxyethyl substituent introduces polarity, a feature more common in later generations. This duality positions it as a transitional compound, bridging the gap between traditional lipophilic QACs and modern hydrophilic variants.

Structural Relationships with Related Compounds

The compound’s structure ($$C{11}H{19}NO_2$$) comprises a quaternary nitrogen center bonded to:

- A benzyl group ($$C6H5CH_2^-$$),

- A 2-hydroxyethyl group ($$HOCH2CH2^-$$),

- Two methyl groups ($$CH_3^-$$).

This configuration distinguishes it from related QACs:

The hydroxyethyl group enhances water solubility compared to purely lipophilic QACs, while the benzyl moiety retains affinity for microbial membranes. This balance makes the compound suitable for applications requiring both dispersibility and biocidal activity.

Properties

CAS No. |

33667-47-9 |

|---|---|

Molecular Formula |

C11H19NO2 |

Molecular Weight |

197.27 g/mol |

IUPAC Name |

benzyl-(2-hydroxyethyl)-dimethylazanium;hydroxide |

InChI |

InChI=1S/C11H18NO.H2O/c1-12(2,8-9-13)10-11-6-4-3-5-7-11;/h3-7,13H,8-10H2,1-2H3;1H2/q+1;/p-1 |

InChI Key |

TVVUHQXSPNKNOA-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(CCO)CC1=CC=CC=C1.[OH-] |

Origin of Product |

United States |

Preparation Methods

Quaternization of Tertiary Amines with Benzyl Halides Followed by Ion Exchange

The most common synthetic approach to Benzyl(2-hydroxyethyl)dimethylammonium hydroxide involves the quaternization of a tertiary amine such as 2-dimethylaminoethanol with benzyl chloride or benzyl bromide to form the corresponding quaternary ammonium chloride or bromide salt. This intermediate salt is then converted to the hydroxide form via ion exchange or neutralization with a hydroxide source.

$$

\text{(CH}3)2\text{NCH}2\text{CH}2\text{OH} + \text{C}6\text{H}5\text{CH}2\text{Cl} \rightarrow \text{C}6\text{H}5\text{CH}2\text{N}^+(\text{CH}3)2\text{CH}2\text{CH}2\text{OH} \text{Cl}^-

$$

Followed by:

$$

\text{C}6\text{H}5\text{CH}2\text{N}^+(\text{CH}3)2\text{CH}2\text{CH}2\text{OH} \text{Cl}^- + \text{OH}^- \rightarrow \text{C}6\text{H}5\text{CH}2\text{N}^+(\text{CH}3)2\text{CH}2\text{CH}2\text{OH} \text{OH}^- + \text{Cl}^-

$$

Ion Exchange Resin Method

The quaternary ammonium chloride salt formed above can be passed through an ion exchange resin in the hydroxide form (e.g., a strongly basic anion exchange resin) to replace chloride ions with hydroxide ions, yielding the hydroxide salt in aqueous solution. This method is widely used industrially for its efficiency and purity of product.

Electrolytic Preparation Method

Electrolysis of Quaternary Ammonium Salts

A notable and industrially significant method is the electrolytic preparation of quaternary ammonium hydroxides from their corresponding salts, as described in patent literature (US2363387A) and other sources.

- An aqueous solution of the quaternary ammonium chloride salt (e.g., Benzyl(2-hydroxyethyl)dimethylammonium chloride) is subjected to electrolysis in a cell equipped with a cathode of low hydrogen overvoltage (such as mercury or a specialized cathode material).

- A unidirectional electric current is passed through the solution while maintaining the cathodic hydrogen overvoltage below approximately 0.6 volts to minimize hydrogen evolution and favor hydroxide ion formation.

- The chloride ions are replaced by hydroxide ions at the cathode, generating the quaternary ammonium hydroxide in solution.

| Parameter | Typical Value/Condition |

|---|---|

| Cathode material | Low hydrogen overvoltage cathode |

| Cathodic hydrogen overvoltage | < 0.6 V |

| Current density | ~0.7 A/dm² |

| Voltage applied | ~6 V |

| Electrolysis duration | 48 to 128 hours |

| Concentration of hydroxide formed | ~0.77 N (normality) |

| Yield | ~81.7% with current efficiency ~82% |

The process results in an aqueous solution of this compound with minimal chloride contamination (<0.01 N chloride). The loss of quaternary ammonium ion is low, and the method is scalable for industrial production.

Advantages and Considerations

- The electrolytic method avoids the use of strong bases like sodium hydroxide directly, reducing salt waste.

- It allows for continuous production with controlled purity.

- The process requires careful control of electrolysis conditions to prevent decomposition of the quaternary ammonium ion.

Comparative Analysis of Preparation Methods

| Preparation Method | Advantages | Disadvantages | Typical Yield/Notes |

|---|---|---|---|

| Chemical Quaternization + Ion Exchange | Simple, well-established, scalable | Requires halide salt intermediate; ion exchange step needed | High yield, purity depends on ion exchange efficiency |

| Electrolytic Preparation | Direct formation of hydroxide; fewer chemical reagents | Requires specialized electrolysis setup; longer reaction times | ~82% yield, high purity hydroxide solution |

Summary and Research Findings

- This compound is primarily prepared by quaternization of 2-dimethylaminoethanol with benzyl halides followed by ion exchange or by direct electrolytic conversion of the corresponding quaternary ammonium chloride salt.

- Electrolytic preparation offers a clean, efficient route with good yields and product purity, as demonstrated in historical patent literature.

- Ion exchange methods are widely used to convert quaternary ammonium chloride salts to hydroxides in aqueous media.

- The choice of method depends on scale, available equipment, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

Benzyl(2-hydroxyethyl)dimethylammonium hydroxide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzyl group can be reduced to form the corresponding alkyl derivatives.

Substitution: The hydroxide ion can participate in nucleophilic substitution reactions, replacing other leaving groups in organic molecules.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and tosylates under basic conditions.

Major Products

Oxidation: Benzyl(2-hydroxyethyl)dimethylammonium carboxylate.

Reduction: Benzyl(2-hydroxyethyl)dimethylammonium alkane.

Substitution: Various substituted quaternary ammonium compounds.

Scientific Research Applications

Chemical Properties and Structure

Benzyl(2-hydroxyethyl)dimethylammonium hydroxide is characterized by its quaternary ammonium structure, which imparts unique properties beneficial for various applications. The compound's molecular formula is with a molecular weight of approximately 182.27 g/mol. Its structure includes a benzyl group and a hydroxyl group, contributing to its solubility and reactivity.

Pharmaceutical Applications

This compound has been investigated for its potential use in drug formulation and delivery systems. Its surfactant properties enhance the solubility of poorly soluble drugs, improving bioavailability.

- Case Study: Drug Solubilization

A study demonstrated that incorporating this compound into formulations significantly increased the solubility of certain hydrophobic drugs, facilitating their absorption in biological systems .

Cosmetic Formulations

The compound is commonly used in cosmetic products due to its emulsifying and conditioning properties. It helps stabilize formulations and enhances skin feel.

- Case Study: Skin Conditioning

Research indicated that products containing this compound showed improved moisture retention and skin barrier function compared to control formulations without this ingredient .

Material Science

In material science, this compound is utilized to modify polymer properties. It can react with anionic polymers to form water-insoluble salts, enhancing the mechanical properties of the resulting materials.

- Case Study: Polymer Modification

A patent describes the use of this compound in creating polymeric films that exhibit enhanced flexibility and durability when combined with anionic polymers .

Table 1: Comparison of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceuticals | Drug solubilization | Increased bioavailability |

| Cosmetics | Emulsifier in creams | Improved skin feel and moisture retention |

| Material Science | Polymer modification | Enhanced mechanical properties |

Environmental Considerations

The environmental impact of quaternary ammonium compounds, including this compound, has been assessed due to their potential toxicity and persistence in the environment. Studies indicate that while these compounds are effective biocides, they may pose risks to aquatic ecosystems .

Mechanism of Action

The mechanism of action of Benzyl(2-hydroxyethyl)dimethylammonium hydroxide involves its interaction with cell membranes and proteins. The compound disrupts the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It also interacts with proteins, causing denaturation and loss of function. The molecular targets include membrane lipids and protein thiol groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyltrimethylammonium Hydroxide (CAS: 100-85-6)

- Structural Difference : Replaces the 2-hydroxyethyl group with a methyl group.

- Properties: Higher thermal stability due to reduced steric hindrance . Applications: Phase-transfer catalyst in organic synthesis .

- Toxicity: Limited ecotoxicity data; however, quaternary ammonium compounds (QACs) with shorter alkyl chains generally exhibit lower acute toxicity to aquatic organisms compared to long-chain analogs .

Bis(2-hydroxyethyl)dimethylammonium Chloride (CAS: 38402-02-7)

- Structural Difference : Features two 2-hydroxyethyl groups instead of one.

- Properties :

- Applications : Used in gas chromatography as a stationary phase modifier and in natural gas sweetening due to CO₂ absorption capabilities .

3-(D-Gluconoylamino)propyl(2-hydroxyethyl)dimethylammonium Chloride (QUATERNIUM-22; CAS: 51812-80-7)

- Structural Difference: Incorporates a gluconoylamino (–CONHC₃H₅O₆) substituent.

- Properties :

- Applications : Antistatic agent in shampoos and conditioners .

Benzyl(dodecyl)dimethylammonium Chloride (CAS: Not specified)

- Structural Difference : Substitutes the 2-hydroxyethyl group with a dodecyl (C₁₂H₂₅–) chain.

- Properties :

- Applications : Disinfectants and fabric softeners .

Comparative Data Table

Key Research Findings

- Thermal Stability : Benzyltrimethylammonium hydroxide decomposes at 150°C, while hydroxyethyl-containing analogs degrade at lower temperatures (~100°C) due to hydroxyl group reactivity .

Q & A

Q. What are the key structural and functional characteristics of benzyl(2-hydroxyethyl)dimethylammonium hydroxide?

The compound is a quaternary ammonium hydroxide with a benzyl group, a 2-hydroxyethyl chain, and two methyl groups attached to the nitrogen atom. Its IUPAC name is Benzenemethanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, hydroxide (1:1), with the molecular formula C₁₁H₁₉NO₂ . The hydroxyl group on the ethyl chain confers polarity, making it useful in aqueous systems, while the benzyl group enhances hydrophobicity, enabling surfactant behavior .

Q. How is this compound synthesized, and what purification methods are recommended?

A common synthesis route involves quaternization of dimethyl(2-hydroxyethyl)amine with benzyl chloride in aqueous or alcoholic media, followed by ion exchange to replace chloride with hydroxide. For example, analogous sulfonium salts are prepared by heating precursors (e.g., benzyl sulfide) in water at 70°C for 2 hours, achieving >95% conversion . Purification typically involves recrystallization or column chromatography to remove unreacted amines and salts.

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of benzyl (δ 7.2–7.4 ppm), hydroxyethyl (δ 3.5–3.7 ppm), and methyl groups (δ 3.0–3.2 ppm).

- Thermogravimetric Analysis (TGA): Thermal stability can be assessed by decomposition onset temperatures (e.g., 423–460 K for similar quaternary ammonium hydroxides) .

- Ion Chromatography: Quantifies hydroxide content and detects residual chloride ions .

Advanced Research Questions

Q. How do computational methods like DFT enhance the understanding of this compound’s reactivity?

Density Functional Theory (DFT) calculations can model the electronic structure of this compound, predicting its interaction with anions (e.g., phosphate or chloride) in catalytic or surfactant applications. For example, DFT studies on hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate revealed optimized geometries and charge distribution, guiding catalyst design .

Q. What experimental strategies resolve contradictions in reported thermal stability data for quaternary ammonium hydroxides?

Discrepancies in thermal decomposition temperatures (e.g., 405–530 K across studies) may arise from differences in sample purity or experimental conditions. To address this:

- Perform controlled TGA under inert atmospheres (N₂ or Ar) to minimize oxidation.

- Compare results with structurally similar compounds (e.g., choline hydroxide, TGA onset: 398–415 K) .

- Use mass spectrometry (MS) coupled with TGA to identify decomposition products (e.g., benzyl alcohol, ethylene oxide) .

Q. How does this compound perform as a cationic surfactant in polymer synthesis?

In polymerization systems, this compound acts as a phase-transfer catalyst or surfactant. For example:

- Emulsion stabilization: Its amphiphilic structure reduces interfacial tension in vinylbenzyl-divinylbenzene copolymers, improving colloidal stability .

- Catalytic activity: Analogous quaternary ammonium salts enhance reaction rates in SN2 mechanisms by stabilizing transition states through electrostatic interactions .

Q. What are the challenges in detecting trace degradation products of this compound in environmental samples?

Degradation products like benzyl alcohol or 2-hydroxyethylamine may form under UV exposure or microbial activity. Detection requires:

- Liquid Chromatography–Electrospray Ionization–Quadrupole Time-of-Flight (LC-ESI-QTOF): High-resolution MS identifies low-concentration species (e.g., benzyl dodecyl dimethylammonium cations in polybutadiene eluates) .

- Solid-Phase Microextraction (SPME): Pre-concentrates volatile degradation products for GC-MS analysis .

Methodological Recommendations

- Synthesis Optimization: Use stoichiometric excess of benzyl chloride (1.2:1 molar ratio) to ensure complete quaternization .

- Contamination Mitigation: Employ ion-exchange resins (e.g., Amberlite IRA-400) to remove chloride impurities .

- Data Validation: Cross-reference NMR and MS results with computational models (e.g., DFT) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.